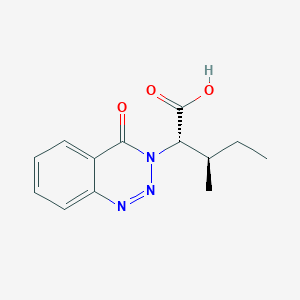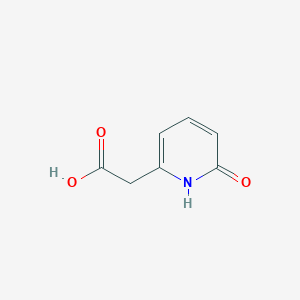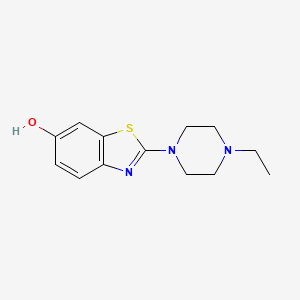![molecular formula C8H7N3O2 B1387761 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 90004-19-6](/img/structure/B1387761.png)
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
概要
説明
“7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 90004-19-6 . It has a molecular weight of 177.16 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.Chemical Reactions Analysis
The compound has been used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives . For instance, it has been used to synthesize dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 177.16 . The compound’s InChI code is 1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) .科学的研究の応用
Antimicrobial Activities
The compound has been utilized in the synthesis of various derivatives, which have shown potential antimicrobial properties. For instance, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and tested for antimicrobial activity. The structures of these synthesized compounds were confirmed through IR spectroscopy and PMR spectrometry, showcasing the compound's relevance in the creation of potential antimicrobial agents (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).
Synthesis and Modification
The compound serves as a base structure for the synthesis and subsequent modification of various derivatives. For example, 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides were synthesized from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This study indicates the compound's versatility and potential in chemical synthesis and drug design (Drev et al., 2014).
Structural Analysis and Framework
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have also been studied for their structural properties. Research on the hydrogen-bonded chain of rings in derivatives of this compound has shed light on their molecular composition and potential applications in crystallography and materials science (Portilla et al., 2006).
作用機序
Target of Action
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a strategic compound for optical applications . It has been identified as a reactant used in the preparation of DPP-IV inhibitors . DPP-IV (Dipeptidyl peptidase-IV) is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate glucose metabolism.
Mode of Action
The compound interacts with its targets by binding to the active site of the DPP-IV enzyme, inhibiting its activity . This results in an increase in the levels of incretin hormones, which stimulate insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby regulating glucose metabolism.
Biochemical Pathways
The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide). These hormones are involved in the regulation of glucose metabolism. They stimulate insulin secretion from the pancreas, inhibit glucagon release, and slow gastric emptying, which collectively help to regulate blood glucose levels .
Result of Action
The primary result of the action of this compound is the inhibition of DPP-IV enzyme activity, leading to an increase in the levels of incretin hormones . This results in improved regulation of glucose metabolism, which can be beneficial in conditions such as type 2 diabetes.
Safety and Hazards
The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Pyrazolo[1,5-a]pyrimidines have attracted chemists owing to their biological and pharmacological importance . Future research may focus on exploring the potential applications of these compounds in various fields, including their use as hypnotic drugs, anti-inflammatory agents, and anti-tumor agents .
生化学分析
Biochemical Properties
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, potentially inhibiting or modulating their activity. These interactions can affect the overall biochemical pathways within the cell, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and energy production. These interactions can influence the overall metabolic flux within the cell, leading to changes in the levels of key metabolites . Additionally, this compound may affect the activity of metabolic enzymes, thereby altering the balance of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy production and metabolism .
特性
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWUJRDPDWOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653421 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90004-19-6 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)


![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)

![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)

![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)